ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate
Description
Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 1,3-dimethylpyrazole moiety. The 3-oxopropanoate ester group enables keto-enol tautomerism, influencing reactivity in cyclization and nucleophilic addition reactions.
Properties
IUPAC Name |
ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRZJMYVBZWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=NN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the formulation of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Based Esters
A key distinction among analogs lies in the substituents on the pyrazole ring and the β-keto ester moiety:
Key Observations :
- Substituent Effects: The 1,3-dimethylpyrazole group in the target compound enhances steric bulk and lipophilicity compared to the 3-difluoromethyl analog, which introduces electron-withdrawing effects . Aromatic vs. Phenyl-substituted analogs (e.g., Compound 53) exhibit higher molecular weights and may prioritize aromatic interactions in biological systems .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW 210.23) is lighter than its difluoromethyl analog (MW 246.21) and phenyl-substituted derivatives (e.g., MW 220.27 for Compound 53), suggesting differences in solubility and crystallinity.
- Boiling Points : Data gaps exist for boiling points, but the presence of fluorine or aromatic rings likely elevates boiling points compared to the target compound.
Biological Activity
Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS Number 959312-57-3, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family of compounds, which are known for their diverse biological activities. The molecular formula is C₁₀H₁₄N₂O₃, and it features a pyrazole ring that contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of 1,3-dimethylpyrazole with appropriate acylating agents. The compound is primarily used for research purposes and is not approved for pharmaceutical use in humans .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a study evaluated novel derivatives based on 3,5-dimethyl-1H-pyrazole and found promising cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative exhibited IC50 values of 5.35 μM and 8.74 μM against these cell lines, respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | TBD |
| This compound | A549 | TBD |
| Reference Drug (Cisplatin) | HepG2 | 3.78 |
| Reference Drug (Cisplatin) | A549 | 6.39 |
This table illustrates the comparative efficacy of this compound against established antitumor agents.
The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways related to cell proliferation. Research indicates that these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving normal lung fibroblast (MRC-5) cells, certain pyrazole derivatives demonstrated low toxicity levels, indicating a potential therapeutic window for further development .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Case Study on Anticancer Properties : A study synthesized various pyrazole derivatives and tested them against multiple cancer cell lines. The results indicated significant anticancer activity in several compounds, suggesting that modifications to the pyrazole structure could enhance efficacy .
- Evaluation of Toxicity Profiles : Another investigation focused on the safety profiles of these compounds in vitro. The results showed that while some derivatives were highly effective against cancer cells, they exhibited minimal toxicity towards normal cells .
Q & A
Q. How does the compound interact with biological macromolecules in computational docking studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
